molecular formula C13H16FN B1162966 3-Fluoropentylindole

3-Fluoropentylindole

Cat. No.: B1162966
M. Wt: 205.27 g/mol
InChI Key: DJQBLVURAATKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoropentylindole is a synthetic organic compound of significant interest in forensic and analytical chemistry research. This compound is structurally related to synthetic cannabinoids that feature a 3-carbonyl-N-fluoropentylindole scaffold, such as AM-2201 . The primary research application for this compound and its analogues involves the development and validation of analytical methods for the differentiation of positional isomers. In forensic science, the exact position of a fluorine atom on an alkyl chain can determine the legal status of a substance, making this a critical area of study . Research utilizing techniques like multiple-stage ion trap mass spectrometry (MS n ) has demonstrated effective strategies for distinguishing between such isomers, which is essential for accurate substance identification . This compound is provided For Research Use Only and is a valuable tool for scientists working in method development, forensic analysis, and the study of designer drug properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

IUPAC Name

1-(3-fluoropentyl)indole

InChI

InChI=1S/C13H16FN/c1-2-12(14)8-10-15-9-7-11-5-3-4-6-13(11)15/h3-7,9,12H,2,8,10H2,1H3

InChI Key

DJQBLVURAATKGQ-UHFFFAOYSA-N

SMILES

CCC(CCN1C=CC2=CC=CC=C21)F

Canonical SMILES

CCC(CCN1C=CC2=CC=CC=C21)F

Synonyms

1-(3-fluoropentyl)-1H-indole

Origin of Product

United States

Advanced Analytical Characterization Techniques for 3 Fluoropentylindole in Research Settings

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the atomic arrangement, functional groups, and electronic system of 3-Fluoropentylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the indole (B1671886) ring protons and the N-pentyl chain protons. Based on data for the analogous compound, 1-pentylindole, the aromatic protons of the indole nucleus would appear in the range of δ 6.5-7.7 ppm. gtfch.org The protons of the pentyl chain will exhibit signals further upfield. The methylene (B1212753) group attached to the indole nitrogen (N-CH₂) is anticipated to resonate around δ 4.2 ppm as a triplet. gtfch.org The presence of fluorine on the pentyl chain would introduce splitting to the signals of the adjacent methylene protons due to H-F coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the indole ring typically resonate in the δ 100-140 ppm region. The carbons of the pentyl chain would appear at higher field strengths. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant, and adjacent carbons will also exhibit smaller couplings, which is a key diagnostic feature.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom. A single fluorine environment in this compound would result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift and multiplicity of this signal, which will be a triplet of triplets due to coupling with the protons on the adjacent methylene groups, provide definitive evidence for the structure of the fluoropentyl chain. nih.gov

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H ~7.7 d Indole H-4 or H-7
¹H ~7.4 d Indole H-4 or H-7
¹H ~7.2 t Indole H-5 or H-6
¹H ~7.1 t Indole H-5 or H-6
¹H ~6.5 d Indole H-3
¹H ~4.4 t 5-F-pentyl H-1
¹H ~4.2 t N-CH₂
¹H ~1.9 m N-CH₂-CH₂
¹H ~1.4 m Pentyl chain CH₂
¹⁹F ~-220 tt -CH₂F

Note: The predicted values are based on data for similar N-alkylindoles and known fluorine coupling effects. Actual values may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the indole ring. researchgate.netacademicjournals.org

Key expected vibrational bands include:

C-H stretching (aromatic): Above 3000 cm⁻¹

C-H stretching (aliphatic): Below 3000 cm⁻¹

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

C-N stretching: Around 1350-1250 cm⁻¹

C-F stretching: A strong absorption band typically in the region of 1100-1000 cm⁻¹, which is characteristic of the carbon-fluorine bond. researchgate.net

The vapor-phase infrared spectra of related N-pentylindoles have shown a number of characteristic absorption bands that can help identify individual isomers. oup.com

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
> 3000 Medium Aromatic C-H Stretch
< 3000 Medium-Strong Aliphatic C-H Stretch
1600-1450 Medium-Strong Aromatic C=C Stretch
1350-1250 Medium C-N Stretch
1100-1000 Strong C-F Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. researchgate.net The indole ring system is the primary chromophore in this compound. The UV-Vis spectrum of indole and its derivatives typically exhibits two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. nih.govsrce.hr

For indole itself, these bands are observed around 270-290 nm. acs.org The substitution of a fluoropentyl group on the nitrogen atom is not expected to significantly alter the position of these absorption maxima, as it is not directly conjugated with the indole aromatic system. Therefore, the UV-Vis spectrum of this compound should closely resemble that of other N-alkylindoles. researchdata.edu.aursc.org The spectrum is useful for confirming the presence of the indole core and for quantitative analysis. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm)
¹Lₐ ~280-290
¹Lₑ ~260-270

Note: The exact λmax can be influenced by the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS is a soft ionization technique that allows for the accurate mass determination of the molecular ion, typically the protonated molecule [M+H]⁺. acs.org This technique is crucial for confirming the elemental composition of this compound. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₃H₁₆FN), the expected exact mass of the [M+H]⁺ ion would be calculated and compared to the measured value with a high degree of accuracy (typically within 5 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govbeilstein-journals.org This technique is widely used for the analysis of volatile compounds like this compound to assess its purity and to confirm its identity. acs.org

In GC-MS, the sample is first separated from any impurities on a GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions.

The fragmentation pattern of this compound under EI conditions is expected to be influenced by the indole nucleus and the fluoropentyl chain. For the related compound 1-pentylindole, a characteristic fragmentation is the loss of a butyl radical (C₄H₉•) to form a stable iminium cation, which is often the base peak at m/z 130. gtfch.org For this compound, similar fragmentation pathways are expected. The presence of the fluorine atom will influence the fragmentation, and specific fragments containing fluorine can be diagnostic. For instance, the loss of a C₄H₈F• radical would lead to the same m/z 130 ion, while other fragmentations could lead to fluorine-containing ions. The differentiation of positional isomers of fluorinated indoles can often be achieved by analyzing the specific fragmentation patterns. Current time information in Bangalore, IN.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z Predicted Identity
205 [M]⁺
130 [M - C₄H₈F]⁺
117 Indole fragment

Note: The relative intensities of these fragments will depend on the ionization energy.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental not only for the analysis of complex mixtures but also for the isolation and assessment of the purity of synthesized compounds like this compound.

High-performance liquid chromatography with a photodiode array detector (HPLC-PDA) is a widely used technique for the purity assessment of chemical compounds. nih.gov The PDA detector measures the absorbance of the eluting compounds across a range of UV-visible wavelengths simultaneously. b-ac.co.uk This provides a three-dimensional data set of absorbance, wavelength, and time, which is useful for both identifying and assessing the purity of a sample. b-ac.co.uk

For a compound like this compound, an HPLC-PDA method would be developed to separate it from any starting materials, by-products, or degradation products. The peak purity can be evaluated by comparing the UV spectra at different points across the chromatographic peak. A consistent spectrum indicates a pure compound. The UV/Vis maxima of this compound at 220, 282, and 349 nm would be used for detection and quantification. caymanchem.com

In the analysis of herbal incense containing synthetic cannabinoids with a fluoropentylindole structure, HPLC-PDA is often used as a preliminary screening method before more definitive analysis by mass spectrometry. nih.gov The retention time and UV spectrum from the HPLC-PDA provide initial identification and an estimation of the concentration.

Table 2: Illustrative HPLC-PDA Method Parameters for Indole Derivatives

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase Gradient of Acetonitrile and Water (often with a modifier like formic acid)
Flow Rate 0.75 mL/min
Column Temperature 40 °C
Detection Wavelengths 220 nm, 282 nm, 349 nm (based on UV maxima of this compound)
Purity Assessment Comparison of UV spectra across the peak

This table is based on general methods for indole derivatives and specific data for this compound. caymanchem.comnih.gov

Beyond standard HPLC, more advanced chromatographic assays can be employed for the detailed characterization of this compound. This is particularly important for differentiating it from its positional isomers, where the fluorine atom is located at a different position on the pentyl chain. The separation of positional isomers can be challenging but is crucial for forensic and research purposes. nih.gov

The use of specialized chromatographic columns, such as those with pentafluorophenyl (PFP) stationary phases, has shown success in separating regioisomeric fluoroamphetamine analogs, which could be applicable to fluoropentylindole isomers. researchgate.net The unique interactions of the fluorinated analytes with the PFP stationary phase can provide the necessary selectivity for separation that might not be achievable with standard C18 columns. researchgate.net

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-PDA)

Specialized Analytical Approaches for Fluorinated Organic Compounds

The presence of a fluorine atom in this compound introduces specific analytical considerations. While techniques like LC-MS and HPLC are effective, other methods can be used to specifically target the fluorinated nature of the compound.

One such approach is the use of total fluorine or total organic fluorine analysis. Techniques like combustion ion chromatography (CIC) can determine the total fluorine content in a sample. researchgate.net In this method, the sample is combusted at a high temperature, converting all fluorine-containing compounds into fluoride (B91410) ions, which are then quantified by ion chromatography. researchgate.net This can be a useful screening tool to determine the presence of fluorinated compounds in a sample.

For the differentiation of positional isomers of fluorinated compounds, tandem mass spectrometry (MS/MS or MSn) is a powerful tool. A study on the differentiation of positional isomers of 3-carbonyl-N-fluoropentylindole derivatives demonstrated that by carefully selecting precursor and product ions in multiple stages of mass analysis (MS3 and MS4), it was possible to distinguish between isomers where the fluorine was at different positions on the pentyl chain. jst.go.jp This approach relies on the different fragmentation patterns of the isomers, which can be diagnostic for their specific structures.

Pharmacological Research Mechanisms of 3 Fluoropentylindole in Non Human Biological Systems

Receptor Binding and Ligand-Receptor Interaction Studies

The interaction of a compound with specific receptors is the initial step in its pharmacological action. For synthetic cannabinoids, the primary targets are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). mdpi.com

Quantitative Receptor Binding Assays (e.g., CB1 and CB2 Receptor Affinity)

Quantitative binding assays are employed to determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While no specific Ki values for 3-Fluoropentylindole have been reported, studies on its analogues provide insight into the expected affinity based on its structural components.

Research on a series of 5F-pentylindole analogs in mouse brain membranes has demonstrated that modifications to the head group moiety significantly influence CB1 receptor affinity. nih.gov For instance, 5F-MDMB-PICA, which contains the 1-(5-fluoropentyl)-1H-indole core, exhibits a high affinity for the CB1 receptor. nih.gov The general structure-activity relationship suggests that an N-1 alkyl chain of five carbons contributes to high affinity for both CB1 and CB2 receptors. csic.es Furthermore, the addition of a terminal fluorine to this pentyl chain, as is the case in this compound's parent structure, is known to enhance the affinity for both cannabinoid receptors. mdpi.com

Table 1: CB1 Receptor Binding Affinities of this compound Analogs in Mouse Brain Membranes

Compound Ki (nM)
5F-MDMB-PICA 1.24
5F-CUMYL-PICA 2.5
5F-NNEI 10.3
5F-MMB-PICA 12.6
5F-SDB-006 263.3

Data sourced from reference nih.gov.

Characterization of Agonist/Antagonist Properties in In Vitro Systems

Beyond simple binding, it is crucial to characterize whether a compound activates (agonist), blocks (antagonist), or has the opposite effect (inverse agonist) on a receptor. nih.gov In vitro functional assays, such as the [³⁵S]GTPγS binding assay, are used to determine these properties. In this assay, an increase in [³⁵S]GTPγS binding upon compound application indicates agonist activity.

Studies on analogues of this compound consistently demonstrate that they act as agonists at the CB1 receptor. nih.gov For example, 5F-MDMB-PICA and its related 5F-pentylindole analogs have all shown agonist activity in [³⁵S]GTPγS functional assays conducted in mouse brain membranes. nih.gov The potency of these agonists, measured as the EC50 value (the concentration required to elicit a half-maximal response), varies depending on the specific head group attached to the indole (B1671886) core. nih.gov 5F-MDMB-PICA, for instance, is a highly potent CB1 receptor agonist. nih.gov

Table 2: CB1 Receptor Agonist Potency of this compound Analogs in Mouse Brain Membranes ([³⁵S]GTPγS Assay)

Compound EC50 (nM)
5F-MDMB-PICA 1.46
5F-CUMYL-PICA 4.8
5F-NNEI 27.6
5F-MMB-PICA 151.7
5F-SDB-006 11,200

Data sourced from reference nih.gov.

G-Protein Engagement and Beta-Arrestin Recruitment Assays

Upon activation by an agonist, G protein-coupled receptors (GPCRs) like the CB1 receptor initiate intracellular signaling cascades. nih.gov Two key pathways are G-protein signaling and β-arrestin recruitment. Assays such as bioluminescence resonance energy transfer (BRET) can be used to quantify these events. biorxiv.org

Research on 5F-MDMB-PICA and 5F-MMB-PICA, both containing the 1-(5-fluoropentyl)-1H-indole structure, has shown that these compounds effectively engage the Gi protein and recruit β-arrestin. biorxiv.org Notably, the addition of a single methyl group in 5F-MDMB-PICA compared to 5F-MMB-PICA leads to a significant increase in both the potency and efficacy of G-protein engagement and β-arrestin recruitment. biorxiv.org It is a common observation that agonists often exhibit weaker potencies for β-arrestin recruitment compared to G-protein engagement. biorxiv.org

Cellular and Subcellular Mechanism of Action Elucidation

Cell-Based Functional Assays (e.g., second messenger signaling)

The activation of CB1 receptors, which are Gi/o-protein-coupled, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.commdpi.com Second messengers are small intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. nih.govwikipedia.org

While direct studies on the effect of this compound on second messenger signaling are not available, it is well-established that agonists of the CB1 receptor modulate the activity of adenylyl cyclase. mdpi.com Therefore, it is highly probable that this compound and its analogs, acting as CB1 agonists, would decrease cAMP levels in relevant cell-based assays. The activation of Gαq/11-coupled GPCRs, on the other hand, stimulates phospholipase C, leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. nih.gov

Investigations of Intracellular Pathway Modulation (excluding human cell lines for drug development)

The signaling initiated by receptor activation extends to the modulation of various intracellular pathways that control cellular functions like gene expression, cell growth, and apoptosis. mdpi.com The stimulation of cannabinoid receptors can activate pathways such as the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. mdpi.comscienceopen.com

In non-human biological systems, such as murine hippocampal neurons, the synthetic cannabinoid JWH-081, a different structural class of cannabinoid, has been shown to impair the phosphorylation of CaMKIV and CREB, which are involved in synaptic plasticity and memory. scienceopen.com Although not directly studying this compound, this highlights the types of intracellular pathway modulation that can be expected from potent CB1 receptor agonists. The activation of the PI3K/Akt pathway by cannabinoids can lead to the phosphorylation and inactivation of glycogen (B147801) synthase kinase-3 (GSK-3), which has neuroprotective effects in primary cortical neurons. nih.gov It is plausible that this compound, as a presumed CB1 agonist, would engage similar intracellular signaling cascades in non-human biological systems.

In Vitro Enzymatic Interaction and Inhibition Studies

No data from in vitro studies investigating the interaction or inhibition of specific enzymes by this compound are present in the accessible scientific literature. Research on similar compounds often involves techniques to determine their effects on various enzymes, such as cytochrome P450 isoforms, to understand their metabolic pathways. uts.edu.au However, for this compound, such studies have not been published.

In Vivo Pharmacological Investigations in Animal Models

Comprehensive in vivo studies are crucial for understanding the pharmacological effects of a compound. mdpi.com Such research often utilizes rodent models to assess various parameters. nih.govnih.gov However, specific data from in vivo investigations for this compound are absent from public records.

Pharmacodynamic (PD) Biomarker Analysis in Rodent Models

There are no published studies that have analyzed pharmacodynamic biomarkers in rodent models following the administration of this compound. This type of research is essential for linking a compound's concentration in the body to its observed effects.

Target Engagement Studies in Animal Tissues

Information regarding target engagement studies for this compound in animal tissues is not available. These studies are critical for confirming that a compound interacts with its intended molecular target in a living organism.

Comparative Efficacy Studies in Non-Human Species

No comparative efficacy studies of this compound in different non-human species have been documented in the scientific literature. Such studies are important for evaluating the potential therapeutic effects of a compound across different biological systems. nih.gov

Metabolic Fate and Pathway Elucidation of 3 Fluoropentylindole in Experimental Models

In Vitro Metabolic Profiling (e.g., Liver Microsome Studies)

In vitro studies using liver microsomes are a standard method to investigate the metabolic fate of new chemical entities. dshs-koeln.de These preparations contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (P450) oxidases. mdpi.com For 3-Fluoropentylindole, incubation with liver microsomes supplemented with necessary cofactors like NADPH would be expected to yield a range of Phase I and, with the addition of other cofactors like UDPGA, Phase II metabolites.

The biotransformation of this compound is anticipated to proceed through several key reactions, modifying both the indole (B1671886) core and the 3-substituted fluoropentyl chain.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically increasing the polarity of the compound. mdpi.com For this compound, the primary expected Phase I metabolic reactions include dehydrogenation, hydroxylation, and oxidative defluorination.

Dehydrogenation: A critical pathway for many 3-substituted indoles is P450-catalyzed dehydrogenation of the alkyl side chain to form a highly reactive and potentially toxic 3-methyleneindolenine (B1207975) electrophile. nih.govresearchgate.netnih.gov

Hydroxylation: P450 enzymes are expected to catalyze hydroxylation at various positions, including on the indole ring (e.g., at the 2, 4, 5, 6, or 7 positions) and at multiple carbons along the pentyl chain.

Oxidative Defluorination: A significant pathway for compounds containing a fluorinated alkyl chain is oxidative defluorination. nih.gov This process would metabolize the 3-fluoropentyl side chain to a 3-(5-hydroxypentyl) side chain, which can be further oxidized to a 3-(pentanoic acid) derivative. nih.govresearchgate.net

Phase II Metabolism: The newly formed functional groups from Phase I reactions serve as sites for conjugation with endogenous molecules, which further increases water solubility and facilitates excretion. mdpi.com

Glucuronidation: Hydroxylated metabolites are expected to undergo conjugation with glucuronic acid, a common pathway for eliminating such products. researchgate.net

Sulfation: Conjugation with a sulfonate group is another potential pathway for hydroxylated metabolites.

Glutathione (B108866) Conjugation: The reactive 3-methyleneindolenine intermediate formed via dehydrogenation is expected to be detoxified by conjugation with glutathione (GSH). nih.govnih.gov

Table 1: Predicted Phase I and Phase II Metabolites of this compound

PhaseMetabolite ClassPredicted Specific Metabolites
Phase I Dehydrogenation3-(Fluoromethylene)pentyl-indolenine
HydroxylationHydroxy-indole derivatives (various positions)
Hydroxy-fluoropentyl derivatives (various positions)
Oxidative Defluorination3-(5-Hydroxypentyl)indole
3-(Pentanoic acid)indole
Phase II Glucuronide ConjugatesGlucuronides of hydroxylated metabolites
Sulfate (B86663) ConjugatesSulfates of hydroxylated metabolites
Glutathione ConjugatesGlutathione adduct of the 3-methyleneindolenine

The biotransformation of this compound is predicted to be catalyzed by several superfamilies of metabolic enzymes.

Cytochrome P450 (P450) Enzymes: This enzyme family is central to Phase I metabolism.

Dehydrogenation: Studies on other 3-alkylindoles, such as the drug SPD-304 and the alkaloid evodiamine, have shown that CYP3A4 is a primary enzyme responsible for catalyzing the dehydrogenation to a reactive 3-methyleneindolenine intermediate. nih.govnih.govresearchgate.net CYP1A2 and CYP2D6 have also been implicated to a lesser extent in some cases. nih.gov

Hydroxylation & Oxidative Defluorination: P450 enzymes are also responsible for hydroxylation reactions on both aromatic and aliphatic carbons. nih.gov The same enzymes are anticipated to mediate the oxidative defluorination of the fluoropentyl chain, a known metabolic route for other fluorinated indole analogs. nih.gov

Phase II Enzymes:

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to hydroxylated metabolites, forming glucuronides. researchgate.net

Sulfotransferases (SULTs): These enzymes would be responsible for forming sulfate conjugates from hydroxylated intermediates.

Glutathione S-Transferases (GSTs): GSTs play a crucial detoxification role by catalyzing the conjugation of the electrophilic 3-methyleneindolenine intermediate with endogenous glutathione. nih.govpsu.edu

Table 2: Predicted Enzymatic Pathways for this compound Metabolism

Transformation PathwayEnzyme FamilyKey Isozymes (Predicted)Resulting Product Type
DehydrogenationCytochrome P450CYP3A4, CYP1A2, CYP2D6Electrophilic 3-Methyleneindolenine
HydroxylationCytochrome P450Various (e.g., CYP3A4)Hydroxylated Metabolites
Oxidative DefluorinationCytochrome P450VariousHydroxylated and Carboxylic Acid Metabolites
GlucuronidationUGTsVariousGlucuronide Conjugates
SulfationSULTsVariousSulfate Conjugates
Glutathione ConjugationGSTsVariousGlutathione Adducts

Identification of Phase I and Phase II Metabolites

In Vivo Metabolite Characterization in Animal Specimens (e.g., Urine)

Following administration to animal models, the metabolites of this compound would be characterized primarily from urine and feces. biotechfarm.co.il Based on studies of similar compounds, the parent drug is often extensively metabolized and may not be detectable in urine. researchgate.netoup.com The urinary metabolic profile is expected to consist mainly of Phase II conjugates of the Phase I metabolites.

The predominant metabolites anticipated in urine would be the glucuronide and sulfate conjugates of the various hydroxylated forms of this compound. researchgate.net Additionally, metabolites resulting from oxidative defluorination, such as the glucuronide of 3-(5-hydroxypentyl)indole and the 3-(pentanoic acid)indole metabolite, are expected to be significant urinary markers, as seen with N-fluoropentyl indoles. nih.govresearchgate.net

Influence of Fluorine on Metabolic Stability and Pathway Divergence

The presence of a fluorine atom on the pentyl chain significantly influences the metabolic profile of the molecule. The carbon-fluorine bond is exceptionally strong, which can block metabolism at that site. However, fluorine substitution can also open alternative metabolic pathways.

A key pathway divergence introduced by the fluorine atom is oxidative defluorination . nih.gov For compounds with a terminal fluoropentyl group, metabolism is often directed toward the ω- and (ω-1)-carbons, leading to 5-hydroxypentyl and 4-hydroxypentyl metabolites, respectively, following the release of fluoride (B91410). nih.govresearchgate.net The resultant 5-hydroxypentyl metabolite is readily oxidized further to the corresponding pentanoic acid metabolite. This pathway often produces the major metabolites for N-(5-fluoropentyl) substituted indoles and indazoles. nih.govresearchgate.net Therefore, for this compound, the oxidative defluorination pathway leading to 3-(5-hydroxypentyl)indole and 3-(pentanoic acid)indole is predicted to be a major route of biotransformation, competing with hydroxylation at other sites on the molecule.

Comparative Metabolic Studies with Structurally Related Indole Derivatives

The predicted metabolism of this compound can be compared with its non-fluorinated analog, 3-pentylindole, and other 3-alkylindoles like 3-methylindole (B30407) (skatole).

Comparison with 3-Pentylindole: The metabolism of 3-pentylindole would be expected to proceed via the same primary pathways of dehydrogenation and hydroxylation on the indole ring and the alkyl chain. However, it would lack the oxidative defluorination pathway. For 3-pentylindole, hydroxylation would likely occur at multiple positions along the pentyl chain, whereas for this compound, metabolism of the chain is predicted to be directed towards the terminal carbon, leading to the 5-hydroxy and pentanoic acid metabolites. nih.gov

Comparison with other 3-Alkylindoles: The most significant shared pathway among 3-alkylindoles is dehydrogenation to form a reactive 3-methyleneindolenine intermediate. researchgate.netnih.govnih.gov This pathway is responsible for the toxicity associated with compounds like 3-methylindole. researchgate.net It is therefore highly probable that this compound also undergoes this bioactivation step. While other 3-alkylindoles like indole-3-carbinol (B1674136) are metabolized to a variety of products, the dehydrogenation pathway remains a consistent and toxicologically important feature for this structural class. nih.gov The presence of the fluoropentyl chain in this compound introduces the unique and significant oxidative defluorination pathway, distinguishing its metabolic fate from other 3-alkylindoles. nih.gov

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies of 3 Fluoropentylindole Analogues

Correlating Structural Modifications with Receptor Binding Affinity

The binding affinity of 3-fluoropentylindole analogues for cannabinoid receptors is highly dependent on their specific structural characteristics. Modifications to the core indole (B1671886) structure, the N-alkyl chain, and various substituent groups can dramatically alter how strongly a ligand binds to the CB1 and CB2 receptors.

One of the most significant modifications is the introduction of a fluorine atom to the N-pentyl chain. The terminal fluorination of N-pentyl indole synthetic cannabinoids, such as in the case of AM-2201 (the fluorinated version of JWH-018), is known to result in greater CB1 receptor binding affinity. mdpi.comacs.org This enhancement is a recurring theme in synthetic cannabinoid development. mdpi.com For instance, the binding affinity of JWH-018 for the CB1 receptor is significantly increased with the addition of a terminal fluorine on its pentyl chain. probiologists.com

The length and composition of the N-alkyl chain are also critical. For cannabimimetic indoles, an N-alkyl chain of at least three carbons is generally required for high-affinity binding, with optimal binding for both CB1 and CB2 receptors often occurring with a five-carbon (pentyl) side chain. researchgate.net Increasing the length of the alkyl chain from a methyl to a pentyl group tends to lead to better predicted binding affinity. nih.gov However, extending the chain beyond five or six carbons, for example to a heptyl group, can lead to a dramatic decrease in binding at both receptors. researchgate.net

Other structural elements, such as the group attached at the 3-position of the indole ring, also play a crucial role. In indol-3-yl-methanone derivatives, the highest ligand affinity was observed when a pentyl group was at the N1 position of the indole ring and a naphthalenyl group was attached to the methanone (B1245722) moiety. biomolther.orgresearchgate.net The presence of a carbonyl group between the indole and a naphthoyl ring, as seen in the JWH family, is also an important structural characteristic influencing CB1 binding affinity. nih.gov

Table 1: Comparison of Binding Affinities (Ki) for Select Analogues

CompoundCore StructureN-Alkyl ChainCB1 Receptor Affinity (Ki, nM)CB2 Receptor Affinity (Ki, nM)Reference
JWH-018NaphthoylindolePentyl9.002.94 acs.org
AM-2201Naphthoylindole5-Fluoropentyl1.02.6 mdpi.com
JWH-072NaphthoylindolePropyl1055170 nih.gov
JWH-0152-Methyl-naphthoylindolePropyl16413.8 nih.gov

Analysis of Substituent Effects on Functional Efficacy (e.g., CB1 receptor activation)

The functional efficacy of this compound analogues, which describes their ability to activate the CB1 receptor and trigger a biological response, is closely related to their structural features. While binding affinity is a measure of how well a compound attaches to a receptor, efficacy determines the magnitude of the response produced upon binding.

Studies comparing synthetic cannabinoids with their terminally fluorinated analogues have shown that fluorination generally leads to increased potency at the CB1 receptor. acs.orgresearchgate.netnih.gov For example, a range of fluorinated analogues demonstrated a two- to five-fold increase in CB1 receptor potency in in-vitro functional assays compared to their non-fluorinated counterparts. acs.orgresearchgate.netnih.govcapes.gov.br All compounds in these studies acted as agonists at both CB1 and CB2 receptors. acs.orgresearchgate.netcapes.gov.br

However, the relationship between fluorination and in-vivo potency is not always consistent. acs.orgnih.gov While fluorinated analogues like AM-2201 show increased potency in vitro, studies in rats using biotelemetry to measure cannabimimetic effects (like hypothermia) did not show a consistent trend of increased potency for fluorinated compounds over their non-fluorinated parents. acs.orgnih.gov

Substitutions on other parts of the molecule also significantly impact efficacy. In a series of 5F-pentylindoles, subtle changes in the "head group" moiety attached via an amide linker led to distinct pharmacological profiles. acs.orgbiorxiv.org Most notably, the addition of a single methyl group to the head moiety of 5F-MMB-PICA to create 5F-MDMB-PICA resulted in a dramatic increase in both potency and efficacy at the CB1 receptor. acs.orgbiorxiv.org This highlights that even minor structural modifications can have profound effects on the functional activity of these compounds. researchgate.net The functional activities, evaluated through assays like ERK activation, have been shown to correlate with their binding affinity for the CB1 receptor, suggesting their agonistic nature. biomolther.orgresearchgate.net

Table 2: Functional Potency (EC50) at Human CB1/CB2 Receptors

CompoundCB1 EC50 (nM)CB2 EC50 (nM)Reference
JWH-0181110 acs.org
AM-2201 (5F-JWH-018)2.86.5 acs.org
UR-144195985 acs.org
XLR-11 (5F-UR-144)36438 acs.org
PB-225.836 acs.org
5F-PB-222.921 acs.org

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many cannabinoid ligands. biomolther.orgnih.gov The interaction between a ligand and its receptor is often highly specific, and only one enantiomer (one of a pair of mirror-image molecules) may fit correctly into the receptor's binding pocket to produce a significant effect.

This stereospecificity is a well-established principle in cannabinoid pharmacology. acs.org For example, the classical cannabinoid (-)-trans-Δ⁹-tetrahydrocannabinol (THC) is significantly more potent than its (+)-trans-isomer. acs.org Similar stereospecific effects have been demonstrated for newer synthetic cannabinoids. mdpi.com For some carboxamide-type synthetic cannabinoids, the (R)-enantiomer exhibits increased potency at the CB1 receptor compared to the (S)-enantiomer. mdpi.com In classical cannabinoids, the equatorial stereochemistry of the substituent at the C-1 position is a key determinant of activity. nih.gov

The importance of stereochemistry is also highlighted in compounds with complex ring structures, where the orientation of bonds can significantly influence binding affinity. biomolther.org For instance, among a group of complex synthetic cannabinoids, a Δ⁹-THC analogue showed the highest affinity for the CB1 receptor, underscoring the importance of its specific bond orientation and heterocyclic ring structure. biomolther.orgresearchgate.net The pharmacological activity of Δ⁹-THC is known to be stereospecific, with the naturally occurring (−)-trans-isomer being 6 to 100 times more potent than the synthetic (+)-trans-isomer. acs.org

Positional Effects of Fluorine on the Indole and Pentyl Moieties

The position of the fluorine atom on this compound analogues is a critical determinant of their pharmacological profile. The most common and well-studied modification is the placement of a fluorine atom at the terminal (5-position) of the N-pentyl chain. acs.orgresearchgate.net This terminal fluorination is a popular chemical modification found in many synthetic cannabinoids. mdpi.com

This specific substitution generally enhances CB1 receptor binding affinity and in vitro potency. mdpi.comacs.orgresearchgate.netwikipedia.org The bioisosteric substitution of a hydrogen atom with a fluorine atom at this terminal position is a common strategy used by clandestine chemists to increase pharmacological potency and to circumvent legal controls. europa.eu The presence of fluorine in the pentyl group at the N1 position of the indazole ring in certain carboxamide derivatives has been shown to strongly increase affinity for the CB1 receptor. biomolther.orgresearchgate.net

While terminal fluorination of the alkyl chain is prevalent, substitutions on the indole core itself can also modulate activity. For example, in a series of indole-2-carboxamides, an electron-withdrawing substituent at the C5 position of the indole ring was found to be important, with a fluoro substitution at this position demonstrating improved allosteric modulation over a chloro substitution. nih.gov This indicates that the position of the fluorine—whether on the flexible N-alkyl side chain or on the rigid indole core—has distinct effects on how the molecule interacts with the cannabinoid receptors.

Systematic Investigations of Alkyl Chain Length and Branching

The N-alkyl side chain of indole-based cannabinoids is a key pharmacophoric group, and its length and structure are critical for receptor interaction. researchgate.netmdpi.com Systematic studies have demonstrated a clear correlation between the length of this chain and both binding affinity and functional activity at cannabinoid receptors. mdpi.comnih.gov

For many indole and classical cannabinoids, there is a minimum requirement for the alkyl chain length, typically at least three carbons, to achieve significant binding to the CB1 receptor. researchgate.netcaymanchem.com As the chain length increases from three carbons, the binding affinity generally increases, with optimal activity for many series being observed with a five-carbon (pentyl) or slightly longer chain. researchgate.netnih.govnih.govcaymanchem.com For example, in the JWH series of naphthoylindoles, increasing the N-alkyl chain from ethyl to propyl significantly enhances CB2 affinity, and a pentyl chain provides optimal binding for both CB1 and CB2 receptors. researchgate.netnih.gov

However, this trend does not continue indefinitely. Extending the chain beyond an optimal length (often five to eight carbons) can lead to a decrease in binding affinity and activity. researchgate.netcaymanchem.com A chain length of seven carbons (heptyl) has been shown to cause a dramatic drop in binding for some indole analogues. researchgate.net

Branching of the alkyl side chain also influences activity. For classical cannabinoids, the addition of methyl groups on the alkyl chain, particularly at the 1' and 2' positions, can further enhance binding affinity at CB1 receptors. nih.gov These systematic investigations underscore the importance of the N-alkyl chain's size and shape in fitting into the hydrophobic pocket of the cannabinoid receptors.

Table 3: Effect of N-Alkyl Chain Length on CB1/CB2 Binding Affinity (Ki) in Naphthoylindoles

Compound SeriesN-Alkyl ChainCB1 Ki (nM)CB2 Ki (nM)Reference
JWH-SeriesPropyl (JWH-072)1055170 nih.gov
JWH-SeriesButyl (JWH-073)8.938.3 europa.eu
JWH-SeriesPentyl (JWH-018)9.02.94 europa.eu
JWH-SeriesHexyl10.15.7 researchgate.net
JWH-SeriesHeptyl89.1123 researchgate.net

Rational Design of Analogues based on SAR/SER Findings

The knowledge gained from extensive SAR and SER studies provides a foundation for the rational design of novel cannabinoid receptor ligands with specific, desired properties. By understanding which structural modifications lead to changes in affinity, efficacy, and selectivity (CB1 vs. CB2), chemists can design new molecules with potentially improved therapeutic profiles.

For example, SAR studies have revealed that it is possible to design ligands with selectivity for the CB2 receptor, which is primarily expressed in the immune system, over the CB1 receptor, which is responsible for the psychoactive effects. The Huffman laboratory identified that adding a methyl group at the C2 position of the indole ring in some analogues could improve the CB2/CB1 selectivity ratio. nih.govnih.gov This strategy aims to develop compounds that might have therapeutic applications, such as anti-inflammatory effects, without producing unwanted central nervous system side effects. nih.gov

Computational chemistry methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies like CoMFA and CoMSIA, are powerful tools in this process. uoa.gr These models can analyze a set of known ligands and their biological activities to create a pharmacophore model that predicts the activity of new, untested structures. uoa.grnottingham.ac.uk This allows for the virtual screening of novel compounds and helps prioritize which analogues to synthesize and test. nih.gov By combining SAR data with molecular modeling, researchers can understand how to achieve desired characteristics like CB2 selectivity and design novel ligands based on these findings. nih.gov These approaches provide valuable insights for designing new ligands for the CB1 receptor that could be used to manage various disorders. biomolther.orgresearchgate.net

Computational Chemistry and Molecular Modeling Investigations of 3 Fluoropentylindole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. chemmethod.com

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules, making it a cornerstone for modern computational chemistry due to its balance of accuracy and computational cost. ajchem-a.commdpi.com For 3-Fluoropentylindole, a DFT analysis would be essential to understand its fundamental electronic properties.

The primary outputs of a DFT calculation include the shapes and energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These frontier molecular orbitals are critical in determining a molecule's reactivity and electronic behavior. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Furthermore, DFT is used to map the electrostatic potential (ESP) onto the electron density surface of the molecule. This creates a visual representation of the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the electron-withdrawing fluorine atom on the pentyl chain would create a localized region of negative electrostatic potential, while the indole (B1671886) ring's NH group would exhibit a positive potential.

A hypothetical table of DFT-calculated orbital energies for this compound is presented below to illustrate the typical data generated.

ParameterDescriptionHypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital-5.8 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.9 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO4.9 eV

This table contains hypothetical data for illustrative purposes, as specific DFT calculations for this compound are not available in published literature.

The electronic data from DFT calculations allow for the prediction of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key descriptor; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Local reactivity can be visualized with Molecular Electrostatic Potential (MEP) maps, which highlight the sites most susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. For this compound, the nitrogen atom of the indole ring and the fluorine atom would likely be identified as key nucleophilic sites, while the hydrogen on the indole nitrogen would be an electrophilic site.

The following table outlines the types of reactivity descriptors that would be calculated from a DFT analysis.

Reactivity DescriptorFormulaSignificance
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO)/2Measures the power to attract electrons.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1/ηThe reciprocal of hardness; indicates high reactivity.
Electrophilicity Index (ω) ω = μ²/2ηMeasures the propensity to accept electrons.

This table describes the parameters that would be derived from DFT calculations.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com Given that N-pentylindole derivatives are known to bind to cannabinoid receptors (CB1 and CB2), docking simulations for this compound would logically target these proteins. caymanchem.com

Docking algorithms explore numerous possible conformations of the flexible 3-fluoropentyl chain and orientations of the entire molecule within the receptor's binding site. The goal is to identify the most stable binding mode, or "pose," which is the one with the lowest energy score.

The simulation would reveal key intermolecular interactions, such as:

Hydrophobic interactions: Between the indole ring and nonpolar amino acid residues in the receptor.

Hydrogen bonds: Potentially involving the indole nitrogen.

Halogen bonds: The fluorine atom could act as a halogen bond donor, an interaction known to enhance binding affinity in many contexts.

Studies on similar fluorinated indole derivatives have shown that fluorine substitution can significantly influence binding affinity and selectivity.

Docking programs employ scoring functions to estimate the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative value suggests a stronger interaction. While these scores are approximations, they are highly useful for comparing the binding potential of different molecules or the affinity of one molecule for different targets.

A hypothetical docking study of this compound against cannabinoid receptors might produce the results shown in the table below.

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
CB1 Receptor -8.5Trp279, Phe200, Leu387
CB2 Receptor -9.2Val113, Phe183, Trp258

This table contains hypothetical data for illustrative purposes. Actual binding affinities would require specific docking studies.

Prediction of Binding Modes and Conformations within Receptor Pockets

Molecular Dynamics (MD) Simulations for Conformational Analysis and Receptor Dynamics

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation treats atoms as classical particles and uses Newton's laws of motion to simulate their movements, providing insights into the stability of the ligand-receptor complex and the flexibility of its components.

Starting with the best-docked pose from a docking simulation, an MD run would be performed for a duration of nanoseconds to microseconds. The stability of the this compound within the binding pocket would be assessed by analyzing the trajectory. Key metrics include:

Root Mean Square Deviation (RMSD): A low and stable RMSD for the ligand over the simulation time suggests it remains in its binding pose without significant deviation.

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein and ligand are flexible. It would provide information on the conformational dynamics of the 3-fluoropentyl chain within the receptor's binding channel.

MD simulations can confirm if a predicted binding mode is stable in a more realistic, dynamic environment and can reveal subtle conformational changes in the receptor upon ligand binding.

Future Research Directions and Contributions of 3 Fluoropentylindole Research to Fundamental Chemical and Biological Understanding

Development of Novel Research Probes and Pharmacological Tools

The development of highly specific molecular probes is essential for dissecting complex biological systems. nih.gov 3-Fluoropentylindole holds considerable potential as a foundational structure for such tools. The fluorine atom provides a unique spectroscopic handle; ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study its binding to target proteins, offering insights into ligand-receptor interactions without the need for more disruptive labels. acs.org

Furthermore, the indole (B1671886) scaffold itself is a common feature in fluorescent probes. researchgate.net Future work could involve modifying the this compound structure to create fluorescent probes that can visualize specific cellular components or processes. These probes could be used in high-throughput screening or advanced microscopy to identify new biological targets or to understand the compound's mechanism of action in living cells. researchgate.netuh.edu By serving as a selective ligand, this compound could be developed into a pharmacological tool to probe the function of specific receptors or enzymes, helping to validate them as potential therapeutic targets for various diseases. nih.gov

Expansion of Synthetic Methodologies for Fluorinated Indole Chemistry

While numerous methods exist for the synthesis of the core indole structure, the regioselective introduction of a fluorine atom onto an alkyl side chain presents a distinct challenge and an opportunity for methodological expansion. researchgate.net Established indole syntheses, such as the Fischer, Leimgruber-Batcho, Bischler, and Sugasawa methods, provide foundational pathways that could be adapted for this compound. diva-portal.org For instance, the synthesis could potentially start from a fluorinated building block, such as 3-fluoropentanal or a related precursor, which would then be incorporated into the indole ring system.

Research into the synthesis of this compound would also drive the development of novel and more efficient fluorination techniques. This includes late-stage fluorination, where the fluorine atom is introduced at one of the final steps of the synthesis, which is a highly sought-after strategy in medicinal chemistry. Modern metal-free or rhodium-catalyzed approaches, which have been successfully used for other fluorinated indoles, could be explored and optimized for this specific compound. nih.govrsc.org The development of scalable and efficient synthetic routes is critical for producing sufficient quantities of the compound for extensive biological evaluation. nih.gov

Synthetic MethodGeneral DescriptionPotential Applicability for this compound
Fischer Indole SynthesisReaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. diva-portal.orgCould utilize a 3-fluoropentyl-substituted ketone or aldehyde as a starting material.
Leimgruber-Batcho Indole SynthesisA two-step synthesis involving the formation of an enamine from a 2-nitrotoluene, followed by reductive cyclization. diva-portal.orgAdaptable if the appropriate fluorinated starting materials are commercially available or can be readily synthesized.
Bischler Indole SynthesisReaction of an α-bromoacetophenone with an aniline (B41778), followed by cyclization. diva-portal.orgCould be adapted using a fluorinated aniline or a side-chain precursor.
Rhodium-Catalyzed TransannulationA modern approach using substituted triazoles to form the indole ring system. rsc.orgOffers a novel pathway that could provide high efficiency and selectivity for N-alkylated indole derivatives.
Direct C-H FluorinationIntroduction of fluorine directly onto the indole ring or side chain, often using electrophilic fluorinating agents. researchgate.netA challenging but highly desirable late-stage functionalization approach that would require significant methods development.

Elucidation of Undiscovered Metabolic Pathways in Experimental Systems

Understanding the metabolic fate of a compound is crucial for its development as a pharmacological tool or therapeutic agent. The metabolism of indole-containing compounds can be complex, involving various enzymatic pathways such as those related to drug, amino acid, and neurotransmitter metabolism. bmrb.ionih.gov The presence of a fluorine atom can significantly alter metabolic pathways, often by blocking sites of oxidation that would otherwise be susceptible to metabolism by cytochrome P450 enzymes.

Future research must focus on identifying the metabolites of this compound in various experimental systems, such as liver microsomes and in vivo models. Techniques like high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) would be essential for this work. nih.gov Potential metabolic transformations could include hydroxylation at various positions on the indole ring, N-dealkylation, or further oxidation of the pentyl chain at positions not blocked by fluorine. The study of these pathways will not only provide critical information about the stability and clearance of this compound but may also reveal novel or previously uncharacterized enzymatic activities and metabolic routes. mdpi.combmglabtech.com

Advanced Computational Methodologies for Fluorinated Ligand Design

The unique electronic properties of fluorine make it a powerful tool in medicinal chemistry, but its effects on protein-ligand binding can be counterintuitive and difficult to predict. fu-berlin.deacs.org Advanced computational methods are therefore essential for the rational design and optimization of fluorinated ligands like this compound. acs.orgnih.gov Future research will benefit from the application of molecular dynamics simulations, quantum mechanics/molecular mechanics (QM/MM) calculations, and free energy perturbation (FEP) studies to model how the compound interacts with potential biological targets.

A key challenge and area for development is the creation of more accurate force fields for fluorinated compounds, which are necessary for reliable simulations. acs.orgfu-berlin.de Computational studies can help to rationalize the effects of the fluorine substituent on binding affinity, selectivity, and desolvation penalties. acs.org For example, simulations can explore how the fluorine atom interacts with backbone amides, aryl groups, or ordered water molecules within a binding pocket. fu-berlin.denih.gov This computational-first approach can guide synthetic efforts, prioritize analogs for synthesis, and accelerate the discovery of compounds with improved pharmacological properties. asiaresearchnews.com

Comparative Studies with Emerging Indole-Based Scaffolds in Preclinical Research

The indole nucleus is a "privileged scaffold" that forms the basis of numerous compounds in preclinical and clinical development. nih.govsemanticscholar.org These include diverse structural classes such as spiroindolones, bisindoles, piperidine (B6355638) indoles, and azaindoles, which have shown promise as anti-infective and anti-neurodegenerative agents. mdpi.comdovepress.compreprints.org A crucial avenue of future research will be to conduct rigorous comparative studies of this compound against these other emerging indole-based scaffolds.

These preclinical studies would involve head-to-head comparisons of their pharmacological activity, selectivity, and drug-like properties. Such research would help to position the potential utility of the 3-fluoropentyl chemotype within the broader landscape of indole-based drug discovery. By understanding the relative advantages and disadvantages of the this compound scaffold, researchers can make more informed decisions about which structural motifs to advance in drug development programs. This comparative approach is essential for identifying the most promising candidates for tackling complex diseases. dovepress.com

Indole-Based ScaffoldKey Structural FeatureReported Therapeutic Area of Interest
SpiroindoloneAn oxindole (B195798) core with a spirocyclic junction.Antimalarial. dovepress.com
Piperidine IndoleAn indole ring linked to a piperidine moiety.Antimalarial. dovepress.com
1,4-AzaindoleA pyrrolopyridine core, an indole isostere where a CH group in the benzene (B151609) ring is replaced by nitrogen.Anti-tubercular. nih.gov
Isatin-IndoleA scaffold combining the isatin (B1672199) (indole-2,3-dione) and indole cores.Anti-tubercular (Chorismate mutase inhibition). nih.gov
6-Fluoro-1H-indoleFluorine substitution directly on the indole benzene ring.Anti-neurodegenerative (5-HT6R antagonists). mdpi.com
This compoundFluorine substitution on the N-alkyl side chain.Hypothetical - for comparative pharmacological profiling.

Q & A

Q. What ethical considerations apply to studies involving this compound in biological systems?

  • Guidelines : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Obtain ethics approval for animal studies (IACUC) or human tissue use (IRB) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.